molecular formula C14H15NO2 B12879056 1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one CAS No. 77987-98-5

1-[3-(2,4,6-Trimethylphenyl)-1,2-oxazol-5-yl]ethan-1-one

Cat. No.: B12879056
CAS No.: 77987-98-5
M. Wt: 229.27 g/mol
InChI Key: WMUUSUUWJKONBT-UHFFFAOYSA-N
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Description

1-(3-Mesitylisoxazol-5-yl)ethanone is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential . The mesityl group, a derivative of mesitylene, is a bulky substituent that can influence the compound’s reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Mesitylisoxazol-5-yl)ethanone can be synthesized through various methods. One common approach involves the reaction of terminal alkynes with n-butyllithium (n-BuLi) followed by aldehydes, molecular iodine, and hydroxylamine . This method is highly regioselective and efficient.

Another method involves the (3+2) cycloaddition reaction of nitrile oxides with alkenes or alkynes, which leads to the formation of isoxazole derivatives . This reaction can be catalyzed by metals such as copper (Cu) or ruthenium (Ru), but metal-free methods are also available .

Industrial Production Methods

Industrial production of 1-(3-Mesitylisoxazol-5-yl)ethanone typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired yield. Metal-free methods are often preferred for their eco-friendliness and lower production costs .

Chemical Reactions Analysis

Types of Reactions

1-(3-Mesitylisoxazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(3-Mesitylisoxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The mesityl group can enhance the compound’s binding affinity and selectivity . The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,5-Dimethylisoxazol-4-yl)ethanone
  • 1-(3-Phenylisoxazol-5-yl)ethanone
  • 1-(3-Methylisoxazol-5-yl)ethanone

Uniqueness

1-(3-Mesitylisoxazol-5-yl)ethanone is unique due to the presence of the mesityl group, which imparts distinct steric and electronic properties. This makes it more selective in its interactions and potentially more effective in its applications compared to similar compounds .

Properties

CAS No.

77987-98-5

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

1-[3-(2,4,6-trimethylphenyl)-1,2-oxazol-5-yl]ethanone

InChI

InChI=1S/C14H15NO2/c1-8-5-9(2)14(10(3)6-8)12-7-13(11(4)16)17-15-12/h5-7H,1-4H3

InChI Key

WMUUSUUWJKONBT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NOC(=C2)C(=O)C)C

Origin of Product

United States

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